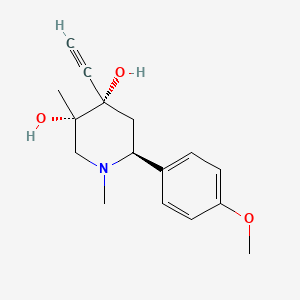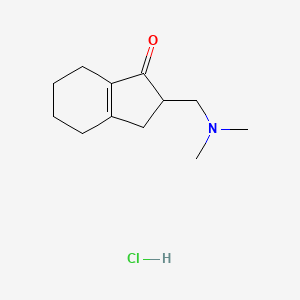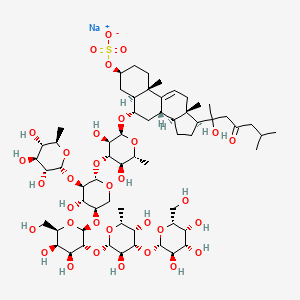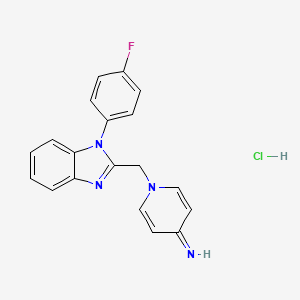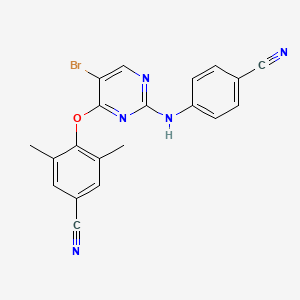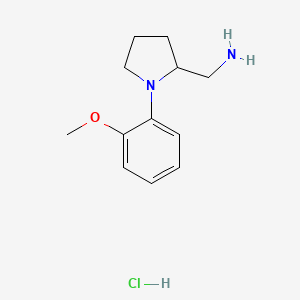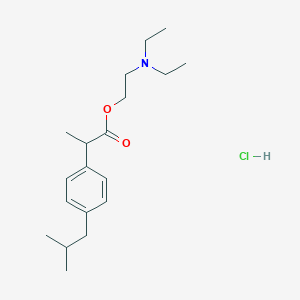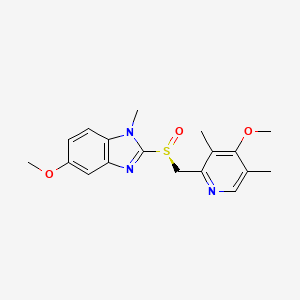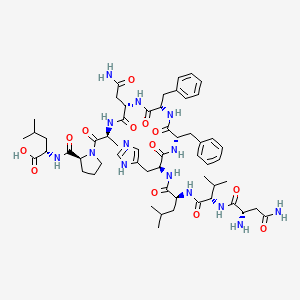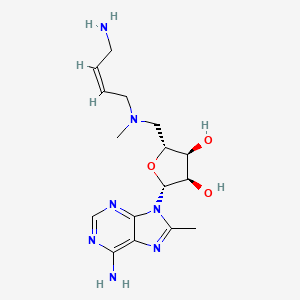
Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) is a complex organic compound with a unique structure that includes multiple aromatic rings and metal ions
Preparation Methods
The synthesis of Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) involves multiple steps. The starting materials typically include diethylamino and ethylamino substituted aromatic compounds, which undergo a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple aromatic rings allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the metal centers, particularly the copper ions, using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.
Complexation: The metal ions in the compound can form complexes with various ligands, altering the compound’s properties and reactivity.
Scientific Research Applications
Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its aromatic rings and metal ions. The compound can bind to specific sites on enzymes or receptors, altering their activity. The metal ions can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) is unique due to its combination of aromatic rings and metal ions. Similar compounds include:
Methanone, bis[4-(dimethylamino)phenyl]-: Known for its use in organic synthesis and as a dye.
Methanone, [4-(dimethylamino)phenyl]phenyl-: Used in similar applications but lacks the metal ion component.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: Another related compound with applications in materials science.
These compounds share some structural similarities but differ in their specific functional groups and metal ion content, leading to variations in their properties and applications.
Properties
CAS No. |
82338-76-9 |
|---|---|
Molecular Formula |
C72H80Cu2FeN12 |
Molecular Weight |
1296.4 g/mol |
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide |
InChI |
InChI=1S/2C33H39N3.6CN.2Cu.Fe/c2*1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5;6*1-2;;;/h2*11-24H,6-10H2,1-5H3;;;;;;;;;/q;;6*-1;2*+1;+2/p+2 |
InChI Key |
HDIHQTDEAZYIGX-UHFFFAOYSA-P |
Canonical SMILES |
CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cu+].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


